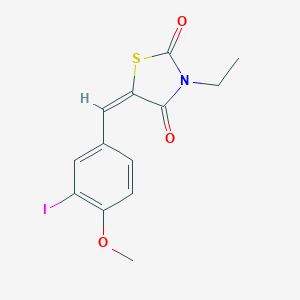![molecular formula C16H13FN2O3 B424707 3-(2-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B424707.png)
3-(2-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-fluorophenyl)methyl]-5-[(5-methyl-2-furanyl)methylidene]imidazolidine-2,4-dione is an imidazolidine-2,4-dione.
Scientific Research Applications
Anticancer Potential
Research has identified certain analogs of imidazolidinediones, which share structural similarities with 3-(2-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione, as potential anticancer agents. A study by Penthala et al. (2011) synthesized and evaluated a series of substituted imidazolidinediones for their in vitro cytotoxicity against various human tumor cell lines, finding significant growth inhibition and cytotoxicity in specific cancer cells, such as melanoma and ovarian cancer cells (Penthala, Reddy, & Crooks, 2011).
Role in Synthesis of HIV-Integrase Inhibitor
The compound has been identified as a key intermediate in the synthesis of certain antiviral drugs. Izumi et al. (2007) reported a practical one-step synthesis of a closely related compound, 5-(4-fluorobenzyl)-2-furyl methyl ketone, which is a key intermediate in the synthesis of the HIV-Integrase inhibitor S-1360 (Izumi, Kabaki, Uenaka, & Shimizu, 2007).
Structural Analysis
Studies have also focused on the structural analysis of similar compounds. Simone et al. (1995) analyzed the crystal structure of a compound structurally similar to this compound, providing insights into its molecular interactions and stability (Simone et al., 1995).
Applications in Organic Synthesis
Furthermore, derivatives of imidazolidinediones have been utilized in organic synthesis. Sankhavasi et al. (1992) reported a noncatalyzed conjugate addition reaction of alkylaluminum compounds to imidazolidinedione derivatives, which is a significant reaction in organic synthesis (Sankhavasi, Kishikawa, Kohmoto, Yamamoto, & Yamada, 1992).
Biomass Transformation in Chemical Engineering
Arias et al. (2016) explored the use of similar compounds in biomass transformation, indicating potential applications in sustainable chemistry and engineering (Arias, Climent, Corma, & Iborra, 2016).
properties
Molecular Formula |
C16H13FN2O3 |
|---|---|
Molecular Weight |
300.28g/mol |
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H13FN2O3/c1-10-6-7-12(22-10)8-14-15(20)19(16(21)18-14)9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3,(H,18,21)/b14-8+ |
InChI Key |
YBPHTKMACUYNBI-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Chloro-6-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetic acid](/img/structure/B424624.png)
![(5E)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B424627.png)
![(5E)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B424628.png)
![5-[(6-Methoxy-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B424629.png)
![methyl 2-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B424630.png)
![methyl 2-[(5E)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B424631.png)
![(5E)-5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B424632.png)
![3-(9-(3-chloro-4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid](/img/structure/B424633.png)
![(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-(2-methylanilino)-1,3-thiazol-4-one](/img/structure/B424637.png)
![methyl 2-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B424638.png)

![methyl 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B424641.png)
![3-Ethyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B424644.png)
![(5Z)-2-anilino-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B424646.png)